molecular formula C10H12ClNO B1402881 (1-Benzofuran-3-ylmethyl)methylamine hydrochloride CAS No. 1401425-23-7

(1-Benzofuran-3-ylmethyl)methylamine hydrochloride

Cat. No. B1402881
M. Wt: 197.66 g/mol
InChI Key: MVLPHXNMXUVAPE-UHFFFAOYSA-N
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Description

“(1-Benzofuran-3-ylmethyl)methylamine hydrochloride” is a chemical compound with the CAS number 1401425-23-7 . Its molecular formula is C10H12ClNO and it has a molecular weight of 197.66 .


Physical And Chemical Properties Analysis

“(1-Benzofuran-3-ylmethyl)methylamine hydrochloride” has a molecular weight of 197.66 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

Anticancer Activity

  • Breast Cancer: A study explored the synthesis of benzofuran derivatives and their anticancer activity against estrogen receptor-dependent breast cancer cell lines, finding some derivatives exhibiting promising activity (Jin et al., 2020).
  • Tumor Inhibition: Another research synthesized benzofuran-2-yl pyrazole pyrimidine derivatives, evaluating their antitumor activity. Molecular docking studies were conducted to understand their potential as thymidylate synthase inhibitors (El-Zahar et al., 2011).

Antifungal and Antimicrobial Applications

  • Antifungal Activities: Some aryl [3-(imidazol-1-yl/triazol-1-ylmethyl)benzofuran-2-yl] ketones and ketoximes were synthesized, showing moderate antifungal activities (Gündoğdu-Karaburun et al., 2006).
  • Antimicrobial Effectiveness: Research on novel benzofuran-2-yl derivatives demonstrated strong antimicrobial effects against certain strains like Candida albicans (Koca et al., 2005).

Neurological and Psychopharmacological Research

  • Neurochemical Binding: A study examined the neurochemical binding profiles of novel indole and benzofuran MDMA analogues, indicating their potential for treating conditions like PTSD (Shimshoni et al., 2016).
  • Serotonin Uptake Inhibition: Another research synthesized A-80426, a novel agent combining α-2 antagonist activity with 5-HT uptake inhibitory activity, potentially useful in treating depression (Meyer et al., 1995).

Miscellaneous Applications

  • Optoelectronic Properties: The synthesis of 5-(5-methyl-benzofuran-3-ylmethyl)-3H- [1, 3, 4] oxadiazole-2-thione was reported, along with its spectroscopic, reactivity, optoelectronic, and drug likeness properties (Hiremath et al., 2018).
  • PET Probe Synthesis: A study developed a PET probe for imaging the enzyme PIM1, synthesizing (Z)-2-((1H-indazol-3-yl)methylene)-6-[¹¹C]methoxy-7-(piperazin-1-ylmethyl)benzofuran-3(2H)-one (Gao et al., 2013).

Safety And Hazards

“(1-Benzofuran-3-ylmethyl)methylamine hydrochloride” is classified as an irritant . This means it may cause irritation if it comes into contact with skin, eyes, or if inhaled or ingested. Always handle such compounds with appropriate safety measures.

properties

IUPAC Name

1-(1-benzofuran-3-yl)-N-methylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO.ClH/c1-11-6-8-7-12-10-5-3-2-4-9(8)10;/h2-5,7,11H,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVLPHXNMXUVAPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=COC2=CC=CC=C21.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Benzofuran-3-ylmethyl)methylamine hydrochloride

CAS RN

1401425-23-7
Record name 3-Benzofuranmethanamine, N-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1401425-23-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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